Cas no 2228899-44-1 (3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

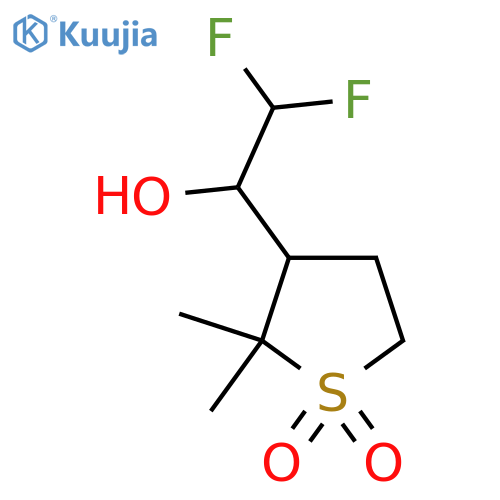

2228899-44-1 structure

商品名:3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione

- 2228899-44-1

- EN300-2006068

-

- インチ: 1S/C8H14F2O3S/c1-8(2)5(6(11)7(9)10)3-4-14(8,12)13/h5-7,11H,3-4H2,1-2H3

- InChIKey: MCQAAFJFHXSXIL-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C(C(F)F)O)C1(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 228.06317180g/mol

- どういたいしつりょう: 228.06317180g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006068-1.0g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 1g |

$1371.0 | 2023-06-02 | ||

| Enamine | EN300-2006068-10.0g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 10g |

$5897.0 | 2023-06-02 | ||

| Enamine | EN300-2006068-0.05g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 0.05g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-2006068-1g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-2006068-2.5g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-2006068-10g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 10g |

$5897.0 | 2023-09-16 | ||

| Enamine | EN300-2006068-0.5g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 0.5g |

$1316.0 | 2023-09-16 | ||

| Enamine | EN300-2006068-5g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 5g |

$3977.0 | 2023-09-16 | ||

| Enamine | EN300-2006068-0.25g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 0.25g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-2006068-5.0g |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228899-44-1 | 5g |

$3977.0 | 2023-06-02 |

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2228899-44-1 (3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬